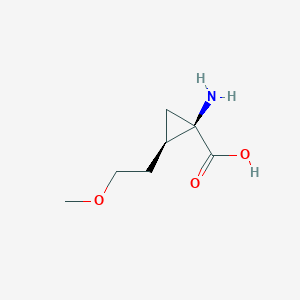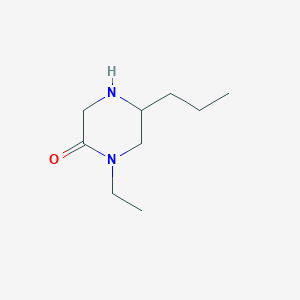
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound is characterized by its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the amino and carboxylic acid functionalities. For example, the cyclopropanation of an alkene using a diazo compound can yield a cyclopropane intermediate, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield an oxo derivative, while reduction of the carboxylic acid group can produce an alcohol .
Applications De Recherche Scientifique
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(1S,2R)-1-A
(1R,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid: A diastereomer with different stereochemistry.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-3-2-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1 |
Clé InChI |
SJLVNZCGISUPHQ-CAHLUQPWSA-N |
SMILES isomérique |
COCC[C@H]1C[C@@]1(C(=O)O)N |
SMILES canonique |
COCCC1CC1(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)


![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)




